Cupreine

Description

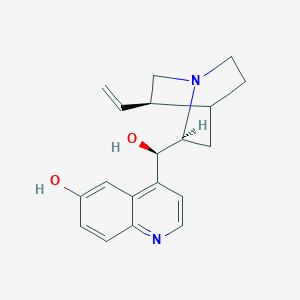

Structure

3D Structure

Propriétés

IUPAC Name |

4-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h2-5,7,10,12-13,18-19,22-23H,1,6,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFMSYZSFUWQPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871737 | |

| Record name | Cinchonan-6',9-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524-63-0 | |

| Record name | Cupreine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Cupreine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of cupreine. The information is curated for researchers, scientists, and professionals in drug development who require detailed data on this Cinchona alkaloid. The guide includes quantitative data presented in structured tables, detailed experimental methodologies for key analytical procedures, and a visualization of an experimental workflow.

Physical Properties of this compound

This compound, a Cinchona alkaloid, is the O-demethylated derivative of quinine.[1] Its physical characteristics are fundamental to its handling, formulation, and application in research and development.

Appearance and Form: this compound typically presents as a beige to pale yellow powder.[2] It can form monoclinic plates when crystallized from alcohol.[3]

Table 1: Key Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₂N₂O₂ | [3] |

| Molecular Weight | 310.39 g/mol | [3] |

| Melting Point | 177-182 °C | [2] |

| 202 °C | [3] | |

| Optical Rotation ([α]D) | -176° (c= in methanol, at 17°C) | [3] |

| Hygroscopicity | Not hygroscopic | [2] |

Chemical Properties of this compound

The chemical properties of this compound, including its solubility, acidity, and stability, are crucial for its use as an organocatalyst and for potential pharmaceutical applications.

Solubility: this compound exhibits varied solubility in different solvents. It is soluble in methanol.[2] It is sparingly soluble in water, diethyl ether, chloroform, and petroleum ether.[2]

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

| Methanol | Soluble | [2] |

| Ethanol | Soluble | [3] |

| Water | Sparingly soluble | [2] |

| Diethyl Ether | Sparingly soluble | [2] |

| Chloroform | Sparingly soluble | [2] |

| Petroleum Ether | Sparingly soluble | [2] |

| Sodium Hydroxide Solution | Soluble | [3] |

| Ammonium Hydroxide Solution | Insoluble | [3] |

Acidity: The presence of a phenolic hydroxyl group and tertiary amines gives this compound its acidic and basic properties.

Table 3: Acidity of this compound

| Property | Value | Source(s) |

| pKa₁ | 6.57 | [3] |

Stability and Storage: this compound should be stored at ambient conditions in well-closed, light-resistant containers.[2] As with other Cinchona alkaloids, it may be susceptible to degradation under harsh conditions such as strong acids or bases, high temperatures, and exposure to UV light.[4][5] Forced degradation studies, which typically involve exposing the compound to acid, base, oxidative, thermal, and photolytic stress, are recommended to fully characterize its stability profile and identify potential degradation products.[4][5]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and various 2D NMR techniques (COSY, HSQC, HMBC, NOESY) are used to confirm the structure of this compound.[6]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural analysis.

UV-Visible (UV-Vis) Spectroscopy: The quinoline (B57606) chromophore in this compound gives it characteristic UV absorption maxima. Neutral salts of this compound in aqueous solution are reported to be yellow, while acid salts are colorless.[3]

Experimental Protocols

The following sections outline the general methodologies for determining the key physical and chemical properties of this compound.

4.1. Melting Point Determination

The melting point of this compound can be determined using the capillary method with a digital melting point apparatus.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A digital melting point apparatus is used.

-

Procedure:

-

An initial rapid heating can be performed to determine an approximate melting range.

-

For an accurate measurement, a fresh sample is heated at a slower rate (e.g., 1-2 °C/min) starting from a temperature approximately 15-20 °C below the estimated melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

4.2. Solubility Determination

A general method for determining the solubility of this compound in a specific solvent involves the preparation of a saturated solution.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. The result is typically expressed in mg/mL or mol/L.

-

4.3. pKa Determination by Titration

The pKa of this compound can be determined by potentiometric titration.

-

Procedure:

-

A known amount of this compound is dissolved in a suitable solvent (e.g., a water-alcohol mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point of the titration curve.[7][8][9][10][11]

-

4.4. Specific Optical Rotation Measurement

The specific optical rotation of this compound is measured using a polarimeter.

-

Sample Preparation: A solution of this compound is prepared by accurately weighing a known amount of the compound and dissolving it in a specific volume of a suitable solvent (e.g., methanol) in a volumetric flask.

-

Instrumentation: A polarimeter, typically using the sodium D-line (589 nm) as the light source.

-

Procedure:

-

The polarimeter tube is filled with the pure solvent to obtain a blank reading, which is then zeroed.

-

The tube is then rinsed and filled with the this compound solution.

-

The observed optical rotation (α) is measured at a specific temperature (e.g., 20 °C or 25 °C).

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where: α = observed rotation in degrees l = path length of the polarimeter tube in decimeters (dm) c = concentration of the solution in g/mL.[12][13][14][15]

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the specific optical rotation of this compound.

Caption: Experimental workflow for determining the specific optical rotation of this compound.

Biological Activity

While this compound and its derivatives are well-established as bifunctional organocatalysts in a variety of asymmetric chemical reactions, including Michael additions, Henry reactions, and Friedel-Crafts reactions, detailed information on their specific interactions with biological signaling pathways is limited in publicly available literature.[16][17][18][19] An older study mentions an "antiveratrinic action" of this compound, suggesting some interaction with ion channels or related pathways, but a clear signaling cascade has not been elucidated.[20] Further research is required to understand the specific molecular mechanisms and signaling pathways through which this compound might exert biological effects, which could be relevant for drug development.

References

- 1. This compound | C19H22N2O2 | CID 92792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

- 3. This compound [drugfuture.com]

- 4. mdpi.com [mdpi.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. asahilab.co.jp [asahilab.co.jp]

- 7. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 8. youtube.com [youtube.com]

- 9. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 10. m.youtube.com [m.youtube.com]

- 11. topblogtenz.com [topblogtenz.com]

- 12. Specific rotation - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 4.8 DETERMINATION OF OPTICAL ROTATION AND SPECIFIC ROTATION - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]

- 15. digicollections.net [digicollections.net]

- 16. researchgate.net [researchgate.net]

- 17. Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BJOC - Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts [beilstein-journals.org]

- 19. Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The antiveratrinic action of cinchona alkaloids, cupreines and synthetic anti-malarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Stereochemistry of Cupreine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cupreine, a naturally occurring cinchona alkaloid and a significant metabolite of quinine, possesses a complex molecular architecture characterized by multiple stereocenters.[1][2] This technical guide provides a comprehensive overview of the structure and stereochemistry of this compound, intended for researchers, scientists, and professionals in drug development. This document details its chemical properties, provides a thorough stereochemical analysis, and outlines key experimental protocols for its isolation, synthesis, and characterization. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate understanding of the intricate aspects of this important biomolecule.

Core Structure and Chemical Identity

This compound, with the chemical formula C₁₉H₂₂N₂O₂, is a diastereomer of cupreidine (B22110) and is structurally analogous to quinine, differing by the presence of a hydroxyl group at the 6' position of the quinoline (B57606) ring instead of a methoxy (B1213986) group.[2][3] This phenolic hydroxyl group is crucial for its role as a bifunctional organocatalyst in various asymmetric syntheses.[3]

The core structure of this compound consists of a quinoline moiety linked to a quinuclidine (B89598) ring through a hydroxymethyl bridge. The systematic IUPAC name for this compound is 4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in research and development.

| Property | Value | References |

| Molecular Formula | C₁₉H₂₂N₂O₂ | [2] |

| Molecular Weight | 310.4 g/mol | [2] |

| Melting Point | >171°C (decomposes) | |

| pKa | 6.57 | |

| Specific Rotation [α]D | -176° (c=unknown, in methanol (B129727) at 17°C) | |

| Solubility | Soluble in methanol and DMSO (slightly). |

Table 1: Physicochemical Properties of this compound

Stereochemistry

The stereochemistry of this compound is complex, featuring five chiral centers that define its three-dimensional structure and its enantioselective catalytic activity. The absolute configuration of these stereocenters is defined by the Cahn-Ingold-Prelog (CIP) priority rules.

Assignment of Stereocenters

The IUPAC name, 4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol, explicitly defines the stereochemistry at each chiral center. A detailed breakdown of the priority assignments for each center is crucial for a complete understanding of its spatial arrangement.

A visual representation of the priority assignments for the chiral centers is provided below.

Figure 1. Cahn-Ingold-Prelog Priority Assignments for this compound's Chiral Centers

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and characterization of this compound, designed to be a practical guide for laboratory professionals.

Isolation from Natural Sources

This compound can be isolated from the bark of species such as Remijia pedunculata. A general procedure for the extraction and purification of cinchona alkaloids is outlined below.

Figure 2. General Workflow for the Isolation and Purification of this compound

Protocol Details:

-

Preparation of Plant Material: Air-dry and finely powder the bark of the Cinchona species.

-

Alkaloid Extraction: Moisten the powdered bark with a dilute solution of sodium hydroxide (B78521) or ammonia to liberate the free alkaloids. Extract the moistened powder with an organic solvent such as toluene or dichloromethane (B109758) in a Soxhlet apparatus for several hours.

-

Acid-Base Extraction: Concentrate the organic extract and then extract the alkaloids into an aqueous solution of dilute sulfuric acid. The alkaloids will form water-soluble salts.

-

Precipitation: Basify the acidic aqueous solution with sodium hydroxide or ammonia to a pH of approximately 9-10 to precipitate the crude alkaloids.

-

Purification: The crude alkaloid mixture can be purified using column chromatography on silica (B1680970) gel or alumina, eluting with a solvent system such as dichloromethane/methanol with a small percentage of ammonia.

-

Crystallization: The fractions containing this compound are combined, the solvent is evaporated, and the residue is crystallized from a suitable solvent like ethanol to yield pure this compound.

Synthesis via Demethylation of Quinine

This compound can be synthesized by the demethylation of the more abundant quinine. A common method involves the use of Lewis acids like aluminum trichloride.[1][4][5]

References

- 1. Demethylation of Quinine Using Anhydrous Aluminium Trichloride | Journal of Mathematical and Fundamental Sciences [journals.itb.ac.id]

- 2. This compound | C19H22N2O2 | CID 92792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.itb.ac.id [journals.itb.ac.id]

- 5. researchgate.net [researchgate.net]

Cupreine: A Technical Guide to its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupreine is a naturally occurring Cinchona alkaloid, a class of compounds renowned for their medicinal properties, most notably the antimalarial activity of its methyl ether derivative, quinine (B1679958). As a primary alkaloid found in the bark of several plant species, this compound itself has garnered interest for its own biological activities and as a precursor for the semi-synthesis of other valuable compounds. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological activities and the signaling pathways it may modulate.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the Rubiaceae family, primarily within the genera Cinchona and Remijia. These plants are native to the Andean regions of South America. The concentration of this compound and other Cinchona alkaloids can vary significantly depending on the species, geographical location, age of the plant, and the specific plant part.

Primary Plant Sources

The principal botanical sources of this compound are the bark and, in some cases, the seeds of the following species:

-

Remijia peruviana (Peruvian Bark): The bark of this species is a known source of several Cinchona alkaloids, including this compound.[1][2]

-

Remijia pedunculata (Pedunculate Bark): Historically, the bark and seeds of this plant have been documented as sources of this compound.

-

Cinchona calisaya (Yellow Bark): This species is a well-known source of quinine, and this compound is also present as a minor alkaloid.

Quantitative Data on this compound Content

The quantitative data for this compound content in its natural sources is not as extensively documented as for quinine. However, available information on total alkaloid content provides a basis for understanding the potential yield of this compound. It is important to note that the percentage of individual alkaloids can fluctuate based on various environmental and genetic factors.

| Plant Species | Plant Part | Total Alkaloid Content (% by dry weight) | This compound Content (% by dry weight) | Reference |

| Remijia peruviana | Bark | Not Specified | Isolated, but % not specified | [1][2] |

| Remijia pedunculata | Bark & Seeds | Not Specified | Not Specified | |

| Cinchona Species (general) | Bark | 4.75 - 5.20 | Not specifically quantified | [3] |

Note: The table highlights the need for further quantitative studies to determine the precise this compound content in these plant species.

Isolation and Purification of this compound

The isolation of this compound from its natural sources follows the general principles of alkaloid extraction, which involves a multi-step process of extraction, acid-base partitioning, and chromatographic purification.

General Workflow for this compound Isolation

The overall process for extracting and isolating this compound from plant material can be visualized as a series of sequential steps.

Detailed Experimental Protocols

This protocol describes a typical laboratory-scale method for the extraction of total alkaloids from Remijia or Cinchona bark, from which this compound can then be isolated.

Materials:

-

Powdered bark of Remijia or Cinchona species (100 g)

-

Calcium hydroxide (B78521) (Ca(OH)₂) or Sodium hydroxide (NaOH)

-

Toluene or Dichloromethane (B109758)

-

2M Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Ammonia (B1221849) solution (NH₄OH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Alkaline Treatment: Mix 100 g of powdered bark with a slurry of 15 g of Ca(OH)₂ in 200 mL of water. This step converts the alkaloid salts present in the plant material into their free base form.

-

Solvent Extraction: Transfer the paste to a Soxhlet extractor or a flask for maceration and add 500 mL of toluene. Extract for 4-6 hours. The free base alkaloids will dissolve in the organic solvent.

-

Filtration: After extraction, filter the mixture to remove the solid plant residue.

-

Acidic Extraction: Transfer the toluene filtrate to a separatory funnel and extract the alkaloids by shaking with 100 mL of 2M H₂SO₄. The alkaloids will form water-soluble salts and move into the acidic aqueous phase. Repeat this step twice.

-

Basification: Combine the aqueous acidic extracts and basify with ammonia solution to a pH of approximately 9-10. This will precipitate the alkaloids as free bases.

-

Final Solvent Extraction: Extract the precipitated alkaloids with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the dichloromethane extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid mixture containing this compound.

Further purification of this compound from the crude alkaloid mixture is achieved using preparative HPLC.

Instrumentation and Conditions:

-

Instrument: Preparative HPLC system with a UV detector.

-

Column: A reversed-phase C18 column is typically suitable (e.g., 250 mm x 20 mm, 10 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. A typical gradient might be from 10% to 50% acetonitrile over 30 minutes.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 10-20 mL/min for a 20 mm ID column.

-

Detection: UV detection at a wavelength where this compound absorbs, for instance, around 330 nm.

-

Injection Volume: The volume will depend on the concentration of the crude extract and the capacity of the column.

Procedure:

-

Sample Preparation: Dissolve the crude alkaloid extract in the initial mobile phase composition.

-

Injection: Inject the sample onto the preparative HPLC system.

-

Fraction Collection: Collect the fractions corresponding to the retention time of this compound, as determined by prior analytical HPLC analysis.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to assess purity.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including antimalarial and cytotoxic effects. The mechanisms underlying these activities are areas of ongoing research.

Antimalarial Activity

Like other quinoline-containing antimalarials, the primary mechanism of action of this compound against the malaria parasite, Plasmodium falciparum, is believed to be the inhibition of heme polymerization.

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. This compound, like quinine and chloroquine, is thought to interfere with this detoxification process. By inhibiting heme polymerization, this compound leads to the accumulation of toxic heme within the parasite, ultimately causing its death.[2]

Cytotoxic Activity

Studies have shown that some Cinchona alkaloids, including those isolated from Remijia peruviana, exhibit cytotoxic effects against various cancer cell lines.[1] While the precise signaling pathways modulated by this compound to induce cell death are not yet fully elucidated, apoptosis is a likely mechanism.

Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.

Further research is required to determine the specific molecular targets of this compound within these pathways, such as its effects on Bcl-2 family proteins, caspase activation, or key signaling cascades like the NF-κB and MAPK pathways, which are often dysregulated in cancer and inflammatory conditions.

Conclusion

This compound remains a fascinating natural product with significant potential for drug development, both as a therapeutic agent in its own right and as a scaffold for the synthesis of novel bioactive molecules. This guide has provided a comprehensive overview of its natural sources and detailed methodologies for its isolation. While its antimalarial mechanism is relatively well-understood, further investigation into the specific signaling pathways underlying its cytotoxic and other potential therapeutic effects is crucial. Such research will undoubtedly pave the way for the rational design and development of new this compound-based therapies for a range of diseases. The quantitative analysis of this compound in various Remijia species also presents a valuable area for future research to optimize its sourcing and production.

References

Synthesis of Cupreine from Quinine and Quinidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of cupreine and its diastereomer, cupreidine (B22110), from their naturally occurring methyl ether precursors, quinine (B1679958) and quinidine (B1679956), respectively. The primary focus is on the O-demethylation reaction, a crucial transformation for accessing these valuable chiral synthons and catalysts. This document details established experimental protocols, presents comparative quantitative data for different synthetic routes, and includes visualizations of the chemical pathways and experimental workflows to aid in practical application and understanding. The information compiled herein is intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound and cupreidine are Cinchona alkaloids that have garnered significant interest in the field of asymmetric catalysis.[1][2] They are the 6'-hydroxy analogs of quinine and quinidine, respectively, and this phenolic hydroxyl group is key to their utility as bifunctional organocatalysts. The synthesis of this compound and cupreidine from their more abundant methyl ethers, quinine and quinidine, is a critical step in unlocking their full potential. The most common method for this transformation is O-demethylation, which can be achieved using various Lewis acids. This guide focuses on two prominent methods: the use of anhydrous aluminum trichloride (B1173362) (AlCl₃) and boron tribromide (BBr₃).

Chemical Synthesis Pathways

The core of the synthesis of this compound and cupreidine from quinine and quinidine is the cleavage of the 6'-methoxy group. This is typically achieved through nucleophilic attack on the methyl group, facilitated by a Lewis acid that coordinates to the methoxy (B1213986) oxygen, making the methyl group more electrophilic.

Comparative Data of Synthetic Routes

The choice of demethylating agent can significantly impact the reaction conditions and overall yield of the desired product. Below is a summary of the quantitative data for the synthesis of this compound and cupreidine using different Lewis acids.

| Starting Material | Product | Demethylating Agent | Stoichiometry (Alkaloid:Lewis Acid) | Reaction Conditions | Yield (%) | Reference |

| Quinine | This compound | Anhydrous Aluminum Trichloride (AlCl₃) | 1:4 | Methylene (B1212753) chloride, 0°C to room temperature, 24 hours | 68.12 | [3] |

| Quinine | This compound | Boron Tribromide (BBr₃) | - | Methylene chloride, -78°C, 24 hours | 60 | [3] |

| Quinidine | Cupreidine (6'-hydroxycinchonine) | Boron Tribromide (BBr₃) | - | Methylene chloride, -75°C | - | [4] |

Note: Detailed stoichiometric and yield data for the synthesis of cupreidine using BBr₃ were not available in the reviewed literature.

Detailed Experimental Protocols

Synthesis of this compound from Quinine using Anhydrous Aluminum Trichloride

This protocol is adapted from the work of Asnawi et al.[3][5]

Materials:

-

Quinine

-

Anhydrous Aluminum Trichloride (AlCl₃)

-

Dry Methylene Chloride (CH₂Cl₂)

-

1 N Sodium Hydroxide (NaOH)

-

1 N Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve quinine (10 mmol) in dry methylene chloride (50 mL).

-

Cool the solution to 0°C using an ice/NaCl bath.

-

In a separate flask, prepare a solution of anhydrous aluminum trichloride (40 mmol) in dry methylene chloride (50 mL) under a nitrogen atmosphere.

-

Add the aluminum trichloride solution dropwise to the stirred quinine solution over a period of 4 hours at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 24 hours.

-

Upon completion of the reaction (monitored by TLC), carefully quench the reaction by the slow addition of water to decompose the excess aluminum trichloride.

-

Transfer the mixture to a separatory funnel and adjust the aqueous phase to a pH of 11-12 with 1 N sodium hydroxide.

-

Separate the layers and discard the organic phase.

-

Adjust the aqueous phase to a pH of 8-9 with 1 N hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration.

-

Dissolve the precipitate in methylene chloride, dry the organic solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

Purification and Characterization: The crude product can be further purified by column chromatography on silica (B1680970) gel. Characterization can be performed using:

-

¹H NMR and ¹³C NMR: To confirm the disappearance of the methoxy signal and the overall structure.

-

FT-IR: To observe the appearance of a broad O-H stretch from the phenolic hydroxyl group.

-

LC-MS: To confirm the molecular weight of the product (m/z for [M+H]⁺).[3]

-

HPLC: To determine the purity of the final product.

Synthesis of Cupreidine from Quinidine using Boron Tribromide

This protocol is based on the method reported by Small et al.[4] and general procedures for BBr₃ demethylation.

Materials:

-

Quinidine

-

Boron Tribromide (BBr₃) (1M solution in methylene chloride is recommended)

-

Dry Methylene Chloride (CH₂Cl₂)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve quinidine in dry methylene chloride.

-

Cool the solution to -75°C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide in methylene chloride dropwise to the stirred quinidine solution. An excess of BBr₃ is typically used.

-

Stir the reaction mixture at -75°C and monitor the progress by TLC.

-

Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -75°C until gas evolution ceases.

-

Allow the mixture to warm to room temperature and then remove the solvent under reduced pressure.

-

Dissolve the residue in methylene chloride and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude cupreidine.

Purification and Characterization: Similar to this compound, the crude cupreidine can be purified by column chromatography on silica gel. The characterization techniques are also analogous:

-

¹H NMR and ¹³C NMR: To confirm the structure and the absence of the methoxy group.

-

FT-IR: To identify the phenolic O-H stretch.

-

Mass Spectrometry: To verify the molecular weight.

-

HPLC: To assess purity.

Visualizations

Chemical Transformation Workflows

Detailed Experimental Workflow: Synthesis of this compound

Conclusion

The synthesis of this compound and cupreidine from quinine and quinidine via O-demethylation is a well-established and crucial transformation for accessing these important chiral molecules. This guide has provided detailed protocols for the use of anhydrous aluminum trichloride and boron tribromide as demethylating agents. The choice of reagent and reaction conditions can be tailored based on the desired scale, available resources, and safety considerations. The provided experimental workflows and comparative data serve as a valuable resource for chemists aiming to synthesize these compounds for applications in asymmetric catalysis and drug discovery. Further research into optimizing these procedures and exploring alternative, greener demethylation methods could further enhance the accessibility and utility of this compound and cupreidine.

References

- 1. Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts [beilstein-journals.org]

- 3. journals.itb.ac.id [journals.itb.ac.id]

- 4. Partial synthesis of 6'-hydroxycinchonine and its antiarrhythmic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Cupreine CAS number and molecular formula

An In-Depth Technical Guide to Cupreine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring Cinchona alkaloid, is a diastereomer of cupreidine (B22110) and a metabolite of quinine. It is distinguished by a hydroxyl group at the 6' position of its quinoline (B57606) ring. This structural feature imparts unique chemical properties that have led to its increasing application in asymmetric organocatalysis. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, and its applications in synthetic chemistry.

Core Data

This compound is identified by the CAS Number 524-63-0 and has the molecular formula C₁₉H₂₂N₂O₂.[1][2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in various experimental setups.

| Property | Value | Reference |

| CAS Number | 524-63-0 | [1][2][3][4] |

| Molecular Formula | C₁₉H₂₂N₂O₂ | [1][2][3][4] |

| Molecular Weight | 310.39 g/mol | [1][4][5] |

| Melting Point | >171 °C (decomposes)[1], 177-182 °C[3], 202 °C[5] | |

| Boiling Point | 450.55 °C (estimated) | [1] |

| pKa | 6.57 (at 25 °C) | [1][5] |

| Optical Rotation [α]D | -176° (c=unknown, in methanol) | [5] |

| Appearance | Pale yellow solid | [1] |

| Solubility | Soluble in DMSO and methanol. Sparingly soluble in water, diethyl ether, chloroform, and petroleum ether.[1][3] |

Spectroscopic Data

Structural elucidation of this compound has been performed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.[3] While detailed spectral data is not provided here, these methods are standard for confirming the identity and purity of the compound.

Experimental Protocols

Isolation of this compound

This compound can be isolated from the bark and seeds of Remijia pedunculata.[5] A general procedure for the extraction and isolation of alkaloids from plant material involves the following steps:

-

Extraction : The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as ethanol (B145695) or methanol, often under reflux.

-

Acid-Base Extraction : The crude extract is then partitioned between an acidic aqueous solution and an organic solvent. The alkaloids, being basic, are protonated and move into the aqueous phase, while neutral and acidic impurities remain in the organic phase.

-

Basification and Re-extraction : The acidic aqueous phase is then basified, typically with ammonia (B1221849) or sodium hydroxide, to deprotonate the alkaloids. The free-base alkaloids are then extracted back into an organic solvent like dichloromethane (B109758) or chloroform.

-

Purification : The crude alkaloid mixture is then subjected to chromatographic techniques, such as column chromatography on silica (B1680970) gel or alumina, to separate the individual alkaloids.

-

Crystallization : Pure this compound can be obtained by crystallization from a suitable solvent system, such as ethanol or a mixture of diethyl ether and ethanol.[1]

Use of this compound in Asymmetric Organocatalysis

This compound and its derivatives are effective bifunctional organocatalysts for a variety of asymmetric reactions.[6][7][8] The general protocol for a this compound-catalyzed reaction is as follows:

-

Reaction Setup : The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) in a dry, suitable solvent.

-

Addition of Reagents : The substrate, the nucleophile, and the this compound catalyst (typically 1-10 mol%) are added to the reaction vessel.

-

Reaction Conditions : The reaction mixture is stirred at a specific temperature (ranging from ambient to low temperatures) for a period sufficient to ensure complete conversion, which is monitored by techniques like TLC or HPLC.

-

Work-up : Upon completion, the reaction is quenched, and the product is isolated by standard procedures, which may include extraction, washing, and drying of the organic phase.

-

Purification : The crude product is purified by column chromatography to yield the enantiomerically enriched product.

-

Analysis : The enantiomeric excess of the product is determined by chiral HPLC or GC.

Signaling Pathways and Experimental Workflows

The primary "signaling pathway" in the context of this compound's application is its catalytic cycle in asymmetric synthesis. This is a chemical workflow rather than a biological signaling cascade.

General Workflow for this compound-Catalyzed Asymmetric Synthesis

The bifunctional nature of this compound, with its basic quinuclidine (B89598) nitrogen and acidic phenolic hydroxyl group, allows it to activate both the nucleophile and the electrophile simultaneously in a highly organized transition state. This dual activation is key to its catalytic efficacy and enantioselectivity.

Applications in Drug Development and Research

This compound serves as a valuable chiral building block and catalyst in the synthesis of complex molecules, including active pharmaceutical ingredients.[1] Its ability to induce high stereoselectivity makes it a powerful tool in the development of enantiomerically pure drugs, where a specific stereoisomer is often responsible for the desired therapeutic effect while the other may be inactive or cause adverse effects. Furthermore, as a metabolite of the widely used drug quinine, understanding the biological activity of this compound is important in the context of pharmacokinetics and drug metabolism studies.

References

- 1. Cas 524-63-0,this compound | lookchem [lookchem.com]

- 2. Cupreidine Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

- 3. This compound Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

- 4. This compound | C19H22N2O2 | CID 92792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [drugfuture.com]

- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 7. Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts [beilstein-journals.org]

Spectroscopic Profile of Cupreine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for cupreine, a cinchona alkaloid of significant interest to researchers, scientists, and drug development professionals. This document consolidates key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data into a readily accessible format, alongside detailed experimental protocols.

Introduction to this compound

This compound, also known as 6'-hydroxycinchonidine, is a naturally occurring cinchona alkaloid and a metabolite of quinine.[1][2] Its chemical formula is C₁₉H₂₂N₂O₂ with a molecular weight of approximately 310.4 g/mol and a monoisotopic mass of 310.168127949 Da.[1] The unique structural features of this compound, including a quinoline (B57606) ring system and a quinuclidine (B89598) moiety, give rise to its characteristic spectroscopic properties, which are crucial for its identification, characterization, and the development of analytical methods.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 8.5 |

| Vinylic-H | 5.0 - 6.0 |

| H-C-O | 3.5 - 4.5 |

| H-C-N | 2.5 - 3.5 |

| Aliphatic-H | 1.0 - 3.0 |

Note: These are approximate chemical shift ranges for protons in similar chemical environments. Actual values for this compound should be obtained from experimental data.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic-C | 110 - 160 |

| Vinylic-C | 115 - 140 |

| C-O | 60 - 80 |

| C-N | 40 - 60 |

| Aliphatic-C | 20 - 50 |

Note: These are approximate chemical shift ranges for carbons in similar chemical environments. Actual values for this compound should be obtained from experimental data.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl, amine, aromatic, and vinyl groups.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Phenol) | Stretching | 3200 - 3600 (broad) |

| N-H/O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Alkene) | Stretching | 3000 - 3100 |

| C-H (Alkane) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C=C (Alkene) | Stretching | 1640 - 1680 |

| C-O (Phenol/Alcohol) | Stretching | 1000 - 1250 |

| C-N (Amine) | Stretching | 1000 - 1350 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. The exact mass of this compound is 310.168127949 Da.[1] In Electrospray Ionization (ESI) mass spectrometry, this compound is expected to be readily protonated to form the [M+H]⁺ ion at m/z 311.1754.

Table 4: Predicted ESI-MS Adducts and Fragments for this compound

| Ion | m/z (calculated) |

| [M+H]⁺ | 311.1754 |

| [M+Na]⁺ | 333.1573 |

| [M+K]⁺ | 349.1313 |

The fragmentation pattern of this compound in tandem mass spectrometry (MS/MS) is expected to involve characteristic losses from the quinuclidine and quinoline ring systems. Common fragmentation pathways for cinchona alkaloids include the cleavage of the C8-C9 bond and fragmentation of the quinuclidine ring.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. Researchers should optimize these protocols based on the specific instrumentation and experimental goals.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Acquisition Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse sequence: zg30

-

Number of scans: 16-64

-

Spectral width: 10-12 ppm

-

Acquisition time: 3-4 s

-

Relaxation delay: 1-2 s

-

-

¹³C NMR:

-

Pulse sequence: zgpg30

-

Number of scans: 1024-4096

-

Spectral width: 200-240 ppm

-

Acquisition time: 1-2 s

-

Relaxation delay: 2 s

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Instrumentation and Acquisition Parameters:

-

Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

Mass Spectrometry (ESI-MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

Instrumentation and Acquisition Parameters (Example for a Q-TOF Mass Spectrometer):

-

Ionization mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary voltage: 3-4 kV

-

Cone voltage: 20-40 V

-

Source temperature: 100-120 °C

-

Desolvation temperature: 250-350 °C

-

Mass range: m/z 50-500

-

For MS/MS:

-

Select the precursor ion (e.g., m/z 311.17) in the first mass analyzer.

-

Apply collision energy (e.g., 10-40 eV) in the collision cell to induce fragmentation.

-

Scan for product ions in the second mass analyzer.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: A representative workflow for the spectroscopic analysis of this compound.

This technical guide serves as a foundational resource for researchers working with this compound. For definitive spectral assignments and advanced structural analysis, it is recommended to acquire high-resolution experimental data and utilize 2D NMR techniques.

References

Navigating the Solubility Landscape of Cupreine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cupreine, a key cinchona alkaloid and a metabolite of quinine (B1679958), holds significant interest in pharmaceutical research and development due to its unique chemical structure and potential therapeutic applications. A thorough understanding of its solubility in various organic solvents is paramount for its extraction, purification, formulation, and analytical characterization. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, detailed experimental protocols for solubility determination, and a logical workflow for solubility assessment.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in publicly accessible literature. However, the solubility of this compound is expected to be analogous to other closely related cinchona alkaloids, such as quinine, quinidine (B1679956), cinchonine (B1669041), and cinchonidine (B190817). A seminal study by Ma and Zaera (2005) investigated the solubility of these four principal cinchona alkaloids in 54 different organic solvents, revealing that solubilities can vary by as much as five to six orders of magnitude depending on the solvent.[1][2] The general solubility trend observed in this study was: cinchonine < cinchonidine < quinine, quinidine.[1][2]

Given that this compound is O-desmethylquinine, its polarity is slightly higher than that of quinine. Therefore, its solubility profile is likely to be similar to, but not identical to, quinine. The following table summarizes available quantitative and qualitative solubility data for this compound and its close analogs to provide a predictive framework.

| Organic Solvent | This compound Solubility | Quinine Solubility | Quinidine Solubility | Cinchonine Solubility | Cinchonidine Solubility |

| Alcohols | |||||

| Methanol | Soluble | --- | --- | Soluble | --- |

| Ethanol | Soluble | 125 g/100 mL | ~1 mg/mL | Soluble | --- |

| Ethers | |||||

| Diethyl Ether | Sparingly Soluble | 0.4 g/100 mL | --- | --- | --- |

| Halogenated Hydrocarbons | |||||

| Chloroform | Sparingly Soluble | 83.3 g/100 mL | --- | --- | --- |

| Aprotic Solvents | |||||

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | ~30 mg/mL | ~25 mg/mL | --- | --- |

| Dimethylformamide (DMF) | --- | ~30 mg/mL | ~30 mg/mL | --- | --- |

| Hydrocarbons | |||||

| Benzene | Sparingly Soluble | 1.25 g/100 mL | --- | --- | --- |

| Petroleum Ether | Sparingly Soluble | Insoluble | --- | --- | --- |

| Other | |||||

| Glycerol | --- | 5 g/100 mL | --- | --- | --- |

Note: The data for quinine and quinidine are sourced from various literature and product information sheets.[3] The terms "Soluble," "Slightly Soluble," and "Sparingly Soluble" for this compound are qualitative and indicate the need for precise quantitative determination.

Experimental Protocols

Accurate determination of solubility is critical for reproducible research and development. The following section details the established "shake-flask" method, a gold-standard technique for measuring thermodynamic solubility, followed by a typical HPLC method for quantification.

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (HPLC grade)

-

20 mL screw-cap glass vials

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, solvent-compatible)

-

Analytical balance

-

HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the dissolution equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed for at least one hour to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

Dilution: Dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for optimal peak shape and retention time. A common starting point is a 70:30 or 60:40 ratio of aqueous buffer to organic modifier.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: this compound can be detected at approximately 230 nm, 280 nm, or 330 nm. The optimal wavelength should be determined by analyzing a standard solution.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted, filtered sample from the solubility experiment into the HPLC system.

-

Concentration Calculation: Determine the concentration of this compound in the injected sample by interpolating its peak area on the calibration curve.

-

Solubility Calculation: Calculate the solubility of this compound in the original organic solvent by taking into account the dilution factor.

Mandatory Visualization

The following diagram illustrates a logical workflow for assessing the solubility of this compound in a selected organic solvent.

This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding of this compound's solubility in organic solvents, along with the necessary experimental frameworks to conduct their own detailed investigations. The provided data and protocols serve as a starting point for further exploration and optimization in the context of specific research and development needs.

References

- 1. Role of the solvent in the adsorption-desorption equilibrium of cinchona alkaloids between solution and a platinum surface: correlations among solvent polarity, cinchona solubility, and catalytic performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

Potential Therapeutic Applications of Cupreine: A Technical Guide for Drug Discovery Professionals

Executive Summary

Cupreine, a naturally occurring cinchona alkaloid and a demethylated metabolite of quinine (B1679958), presents a compelling yet underexplored scaffold for therapeutic innovation. While direct preclinical and clinical data on this compound are limited, its structural similarity to quinine and the demonstrated bioactivities of its derivatives, particularly coumarin (B35378) conjugates, suggest significant potential across several therapeutic areas. This technical guide consolidates the available, albeit indirect, evidence for this compound's potential applications in oncology, infectious diseases (malaria), neuroprotection, and inflammation. By examining the biological activities of related cinchona alkaloids and analogous synthetic derivatives, this document aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound and its derivatives. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are provided to facilitate further investigation into this promising natural product.

Introduction

This compound is a cinchona alkaloid found in the bark of the Cinchona tree. It is structurally similar to quinine, differing by the presence of a hydroxyl group at the 6' position of the quinoline (B57606) ring, resulting from the O-demethylation of quinine.[1] While historically overshadowed by quinine's prominent role in malaria treatment, this compound is gaining attention as a versatile building block in medicinal chemistry.[2] Its unique structural features, including the bifunctional nature arising from the quinuclidine (B89598) nitrogen and the phenolic hydroxyl group, make it an attractive starting point for the synthesis of novel therapeutic agents.[3] This guide explores the potential therapeutic applications of this compound, drawing insights from the known activities of related compounds and derivatives.

Potential Therapeutic Areas

Anticancer Activity

While no direct studies on the anticancer activity of this compound were identified, its structural relationship to quinine and the potent cytotoxicity of various quinoline and coumarin derivatives suggest its potential as an anticancer scaffold. Quinine itself has been shown to exhibit antiproliferative and pro-apoptotic effects in cancer cell lines. Furthermore, the hybridization of coumarin moieties, known for their diverse biological activities, with other scaffolds has yielded compounds with significant anticancer properties.

Table 1: In Vitro Anticancer Activity of Representative Coumarin Hybrids

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Coumarin-Chalcone Hybrid | HepG2 (Liver) | 22.96 | [4] |

| MCF-7 (Breast) | 29.54 | [4] | |

| Coumarinyl-Pyridinone | HepG2 (Liver) | 13.68 | [4] |

| MCF-7 (Breast) | 17.01 | [4] | |

| Coumarin-1,2,3-Triazole Hybrid | PC3 (Prostate) | 0.34 | [3] |

| MGC803 (Gastric) | 0.13 | [3] | |

| HepG2 (Liver) | 1.74 | [3] | |

| Coumarin-Pyrazole Hybrid | HepG2 (Liver) | 2.96 | [3] |

| SMMC-7721 (Liver) | 2.08 | [3] |

Antimalarial Activity

Given that this compound is a metabolite of the cornerstone antimalarial drug quinine, it is plausible that this compound and its derivatives may possess antiplasmodial activity. While direct studies on this compound's efficacy against Plasmodium falciparum are lacking in the reviewed literature, the extensive research into quinine analogues and other cinchona alkaloids provides a strong rationale for investigating this compound in this context. Structure-activity relationship (SAR) studies on related compounds can guide the design of potent this compound-based antimalarials.

Table 2: In Vitro Antiplasmodial Activity of Quinine and Related Analogues

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| Quinine | 3D7 (Chloroquine-Sensitive) | - | [5] |

| 1,2,3-Triazole-Quinine Conjugate (11a) | 3D7 | Potency higher than quinine | [5] |

| 1,2,3-Triazole-Quinine Conjugate (11d) | 3D7 | Potency higher than quinine | [5] |

| 6-Chloro-2-arylvinylquinoline (29) | Dd2 (Chloroquine-Resistant) | 4.8 | [6] |

| 6-Chloro-2-arylvinylquinoline (31) | Dd2 (Chloroquine-Resistant) | 5.9 | [6] |

Neuroprotective Effects

Several natural compounds, including various alkaloids and coumarin derivatives, have demonstrated neuroprotective properties. These effects are often attributed to their antioxidant and anti-inflammatory activities, as well as their ability to modulate key signaling pathways involved in neuronal survival. While direct evidence for this compound's neuroprotective effects is not yet available, the known activities of related compounds provide a strong basis for future investigation.

Anti-inflammatory Properties

Cinchona alkaloids have been historically used for their anti-inflammatory and analgesic properties. Cinchonine, for instance, is known to inhibit the production of inflammatory mediators like prostaglandins (B1171923) and cytokines. This is achieved through the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Given the structural similarities, it is reasonable to hypothesize that this compound and its derivatives may also exhibit anti-inflammatory effects.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cell lines.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer

-

96-well microtiter plates

-

Cultured cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium

-

Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.[7][8]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for screening the acute anti-inflammatory activity of compounds.

Materials:

-

Male Wistar rats (180-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (this compound derivative)

-

Reference anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer or digital calipers

Procedure:

-

Acclimatize the rats for at least one week before the experiment.

-

Divide the animals into groups (e.g., control, reference drug, test compound at different doses).

-

Administer the test compound or reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the control group.[9][10][11][12]

In Vitro Antiplasmodial Assay (SYBR Green I-based)

This fluorescence-based assay is a high-throughput method for determining the antiplasmodial activity of compounds.

Materials:

-

Plasmodium falciparum culture (synchronized to the ring stage)

-

Human red blood cells (RBCs)

-

Complete parasite culture medium (RPMI 1640 with supplements)

-

SYBR Green I lysis buffer

-

96-well black microtiter plates

-

Test compound (this compound derivative)

-

Standard antimalarial drug (e.g., Chloroquine)

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and the standard drug in complete medium in a 96-well plate.

-

Add the synchronized parasite culture (at ~0.5% parasitemia and 1% hematocrit) to each well. Include parasite-free RBCs as a negative control.

-

Incubate the plates for 72 hours in a gassed (5% CO2, 5% O2, 90% N2), humidified chamber at 37°C.

-

After incubation, add SYBR Green I lysis buffer to each well.

-

Incubate in the dark at room temperature for 1-2 hours.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate the IC50 values from the dose-response curves.[2][13]

Signaling Pathways

The therapeutic effects of natural products are often mediated through the modulation of complex intracellular signaling pathways. Based on the activities of related compounds, this compound derivatives may interact with several key pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Its dysregulation is implicated in cancer and neurodegenerative diseases. Several natural compounds exert their therapeutic effects by modulating this pathway.

Conclusion and Future Directions

This compound represents a promising but largely untapped resource in the field of drug discovery. While direct evidence for its therapeutic applications is currently scarce, the wealth of data on its parent compound, quinine, and the demonstrated efficacy of various quinoline and coumarin derivatives provide a strong rationale for its investigation. The synthesis of this compound-coumarin hybrids and other derivatives, followed by systematic screening for anticancer, antimalarial, neuroprotective, and anti-inflammatory activities, is a logical and promising path forward. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers embarking on this endeavor. Future studies should focus on elucidating the specific molecular targets and mechanisms of action of novel this compound derivatives to unlock their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity [gavinpublishers.com]

- 5. Synthesis, antimalarial properties and 2D-QSAR studies of novel triazole-quinine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. inotiv.com [inotiv.com]

- 13. benchchem.com [benchchem.com]

The Role of Cupreine and its Analogs in Cinchona Alkaloid Biosynthesis: A Shifting Paradigm

For decades, the precise timing of the methoxy (B1213986) group's introduction in the biosynthesis of quinine (B1679958), a critical antimalarial Cinchona alkaloid, remained a subject of investigation. Recent enzymatic and isotopic labeling studies have fundamentally challenged long-standing hypotheses, repositioning the role of cupreine and related hydroxylated intermediates. This technical guide synthesizes the latest findings on the late-stage enzymatic steps of the Cinchona alkaloid pathway, providing detailed experimental insights for researchers in natural product biosynthesis and drug development.

Introduction: The Question of Late-Stage Methylation

The Cinchona alkaloids, including the diastereomeric pairs quinine/quinidine (B1679956) and cinchonine/cinchonidine (B190817), are derived from the central monoterpenoid indole (B1671886) alkaloid precursor, strictosidine. While the early steps of the pathway from tryptophan and secologanin (B1681713) are well-established, the final modifications that differentiate the major alkaloids have been less clear.

A central question has been the origin of the methoxy group at the 6' position of the quinoline (B57606) ring, which distinguishes quinine and quinidine from their non-methoxylated counterparts, cinchonidine and cinchonine. This compound, the O-demethylated form of quinine (also known as 6'-hydroxycinchonidine), was a logical hypothetical precursor, suggesting a late-stage hydroxylation and subsequent methylation. However, recent research indicates a more complex and evolving picture.

The Late-Stage Methylation Hypothesis: The Role of 6'-Hydroxycinchoninone

A 2021 study provided the first enzymatic evidence for a late-stage methylation step in Cinchona pubescens.[1][2][3] Researchers identified and characterized an O-methyltransferase, CpOMT1, that showed high specificity for a this compound-related intermediate.

Contrary to the hypothesis that this compound (6'-hydroxycinchonidine) is the direct substrate, CpOMT1 was found to act preferentially on 6'-hydroxycinchoninone , the oxidized ketone form.[1][2] The enzyme demonstrated significantly higher activity with this substrate compared to its keto-reduced counterparts, this compound and 6'-hydroxycinchonine.[1] This finding suggested a preferred biosynthetic sequence where the final steps are hydroxylation of cinchoninone, followed by methylation, and finally, a keto-reduction to yield quinine and its stereoisomer quinidine.[1][2]

The workflow for identifying and characterizing this key enzyme is outlined below.

This proposed pathway, where methylation precedes the final reduction, is visualized in the following diagram.

References

Quantum Chemical Insights into the Structural and Electronic Landscape of Cupreine: A Technical Guide for Drug Discovery

Introduction

Cupreine, a Cinchona alkaloid and a metabolite of quinine, presents a compelling scaffold for drug development due to its structural complexity and potential for diverse biological activities. Understanding the three-dimensional structure, electronic properties, and reactivity of this compound at a quantum mechanical level is paramount for rational drug design and the development of novel therapeutics. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the fundamental properties of the this compound molecule. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their synthetic derivatives.

Computational Methodology: A Detailed Protocol

The quantum chemical calculations detailed herein were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

1.1. Geometry Optimization: The initial structure of this compound was obtained from the PubChem database (CID 92792)[1]. A full geometry optimization was performed in the gas phase using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules. The convergence criteria for the optimization were set to a maximum force of 0.00045 Ha/Bohr and a maximum displacement of 0.0018 Bohr. The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface.

1.2. Electronic Properties Analysis: The electronic properties of the optimized this compound structure were investigated to understand its reactivity and kinetic stability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated at the same B3LYP/6-311++G(d,p) level of theory. The HOMO-LUMO energy gap was then determined to provide insights into the molecule's chemical reactivity.

1.3. Vibrational Spectroscopy: To aid in the experimental identification and characterization of this compound, the infrared (IR) and Raman spectra were predicted from the calculated harmonic vibrational frequencies. The frequencies were computed at the B3LYP/6-311++G(d,p) level of theory. A uniform scaling factor of 0.967 was applied to the computed frequencies to account for anharmonicity and the approximate nature of the theoretical method.

1.4. NMR Spectroscopy: The 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set. Tetramethylsilane (TMS) was used as the reference standard, and its shielding tensor was calculated at the same level of theory to obtain the final chemical shifts.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the quantum chemical calculations on the this compound structure.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C1-C2 | 1.375 |

| C9-O10 | 1.421 | |

| N8-C7 | 1.478 | |

| C16-O17 | 1.365 | |

| Bond Angle (°) | C2-C1-N13 | 121.5 |

| C9-C14-C15 | 119.8 | |

| H11-O10-C9 | 109.2 | |

| Dihedral Angle (°) | C2-C1-C6-C5 | -179.8 |

| C14-C9-C1-N13 | 75.3 |

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -5.892 |

| LUMO Energy | -0.765 |

| HOMO-LUMO Gap (ΔE) | 5.127 |

Table 3: Predicted Vibrational Frequencies and Assignments for Key Functional Groups of this compound